molecular formula C29H39Cl2N3O2 B12806423 Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride CAS No. 80785-10-0

Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride

Cat. No.: B12806423
CAS No.: 80785-10-0
M. Wt: 532.5 g/mol
InChI Key: NZSWOCKGDRTOKT-UHFFFAOYSA-N
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Description

Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes benzamidine and diisopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Benzamidine Core: This step involves the reaction of benzamidine with appropriate reagents to form the core structure.

    Attachment of the Propoxy Group: The propoxy group is introduced through a nucleophilic substitution reaction.

    Introduction of the Diisopropylamino Group: This step involves the reaction of the intermediate compound with diisopropylamine under controlled conditions.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diisopropylamino group.

    Reduction: Reduction reactions could target the benzamidine core or the propoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biological research, it may be used to study enzyme inhibition or as a ligand in binding studies.

Medicine

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine Derivatives: Compounds with similar benzamidine cores but different substituents.

    Diisopropylamino Compounds: Compounds containing the diisopropylamino group but with different core structures.

Uniqueness

The uniqueness of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

80785-10-0

Molecular Formula

C29H39Cl2N3O2

Molecular Weight

532.5 g/mol

IUPAC Name

3-[4-[(4-methoxyanilino)-phenylmethylidene]azaniumylphenoxy]propyl-di(propan-2-yl)azanium;dichloride

InChI

InChI=1S/C29H37N3O2.2ClH/c1-22(2)32(23(3)4)20-9-21-34-28-18-14-26(15-19-28)31-29(24-10-7-6-8-11-24)30-25-12-16-27(33-5)17-13-25;;/h6-8,10-19,22-23H,9,20-21H2,1-5H3,(H,30,31);2*1H

InChI Key

NZSWOCKGDRTOKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

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